molecular formula C11H20N2O4 B13517100 N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-N-methylglycine

N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-N-methylglycine

Cat. No.: B13517100
M. Wt: 244.29 g/mol
InChI Key: SVYQRGVHCYIJJL-UHFFFAOYSA-N
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Description

2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid is a compound with the molecular formula C10H17NO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid is not well-documented. as a derivative of azetidine, it is likely to interact with biological targets through its nitrogen atom, forming hydrogen bonds or ionic interactions with enzymes or receptors. The Boc group can be removed to expose the free amine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}(methyl)amino)acetic acid is unique due to the presence of both the Boc-protected azetidine ring and the aminoacetic acid moiety. This combination allows for versatile chemical modifications and applications in various fields of research .

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

2-[methyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-8(6-13)12(4)7-9(14)15/h8H,5-7H2,1-4H3,(H,14,15)

InChI Key

SVYQRGVHCYIJJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)CC(=O)O

Origin of Product

United States

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